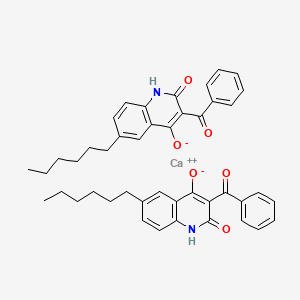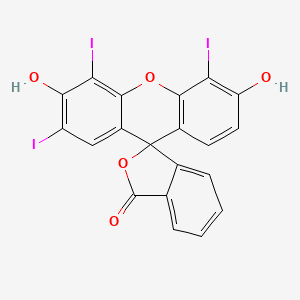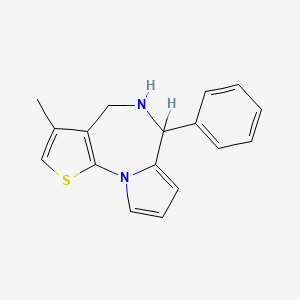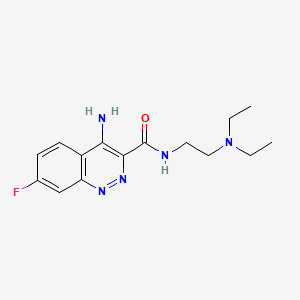
3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-7-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-7-fluoro- is a synthetic organic compound that belongs to the cinnoline family. Cinnolines are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyridazine ring. This particular compound is characterized by the presence of an amino group, a diethylaminoethyl group, and a fluorine atom, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-7-fluoro- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Cinnoline Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives and ortho-substituted benzenes.
Introduction of Functional Groups: The amino group, diethylaminoethyl group, and fluorine atom can be introduced through various substitution reactions, using reagents like amines, alkyl halides, and fluorinating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and safety. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-7-fluoro- can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group using oxidizing agents.
Reduction: Reduction of the nitro group back to an amino group using reducing agents.
Substitution: Halogenation, alkylation, or acylation reactions to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, fluorinating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions may produce various alkylated or acylated derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic agent due to its unique structural features.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of 3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-7-fluoro- would depend on its specific interactions with molecular targets. It may act by binding to enzymes, receptors, or nucleic acids, thereby modulating biological pathways. Detailed studies would be required to elucidate its exact mechanism.
類似化合物との比較
Similar Compounds
Cinnoline Derivatives: Compounds with similar cinnoline cores but different substituents.
Fluorinated Amines: Compounds with similar amino and fluorine groups but different core structures.
Uniqueness
The uniqueness of 3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-7-fluoro- lies in its specific combination of functional groups, which may impart distinct chemical reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
187231-52-3 |
|---|---|
分子式 |
C15H20FN5O |
分子量 |
305.35 g/mol |
IUPAC名 |
4-amino-N-[2-(diethylamino)ethyl]-7-fluorocinnoline-3-carboxamide |
InChI |
InChI=1S/C15H20FN5O/c1-3-21(4-2)8-7-18-15(22)14-13(17)11-6-5-10(16)9-12(11)19-20-14/h5-6,9H,3-4,7-8H2,1-2H3,(H2,17,19)(H,18,22) |
InChIキー |
BVVSJPSPGFUSHJ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNC(=O)C1=C(C2=C(C=C(C=C2)F)N=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


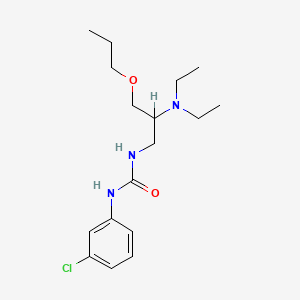
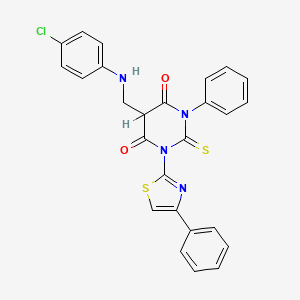
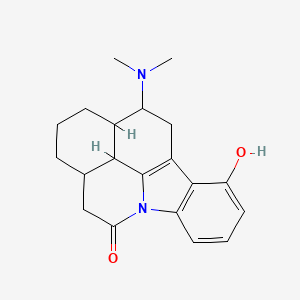

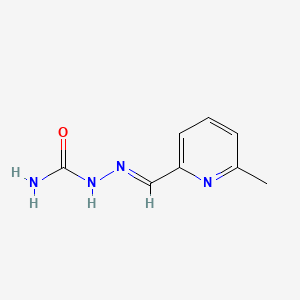
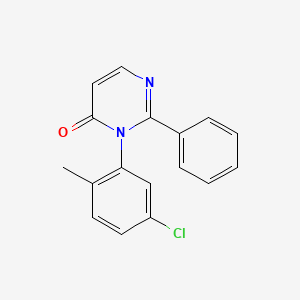
![2-[Bis(2-hydroxyethyl)amino]ethanol;guanidine;octadecanoic acid](/img/structure/B12726813.png)
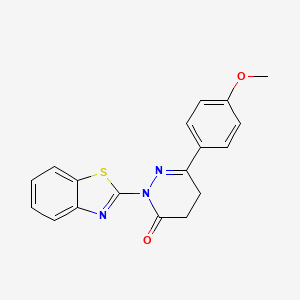
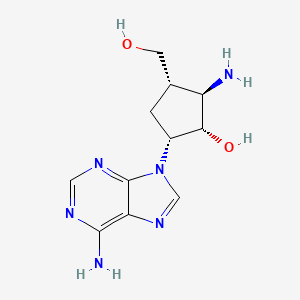
![N-[5-(2-Propynylthio)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B12726824.png)
